molecular formula C9H9N3O3 B13596964 methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13596964
M. Wt: 207.19 g/mol
InChI Key: QBNYDDPEZGDTEH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the reaction of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride in methanol, resulting in the desired imidazopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is a common approach to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may act as a positive allosteric modulator of GABA A receptors or inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-12-7-5(11-9(12)14)3-4-6(10-7)8(13)15-2/h3-4H,1-2H3,(H,11,14)

InChI Key

QBNYDDPEZGDTEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)C(=O)OC)NC1=O

Origin of Product

United States

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